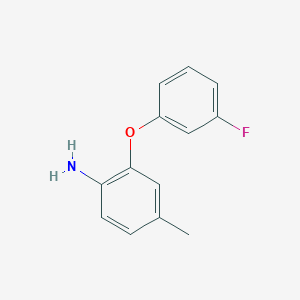

2-(3-Fluorophenoxy)-4-methylaniline

Description

Contextualization within the Broader Field of Substituted Anilines and Phenoxyanilines

Substituted anilines are a class of organic compounds where an amino group is attached to a substituted benzene (B151609) ring. ncert.nic.inresearchgate.net They are fundamental precursors in the synthesis of a vast array of chemicals, including dyes, polymers, and, most notably, pharmaceuticals. ums.edu.my The nature, position, and number of substituents on the aniline (B41778) ring can dramatically alter the molecule's physical and chemical properties, such as its basicity (pKa), solubility, and reactivity. afit.eduresearchgate.net

Phenoxyanilines, characterized by a phenoxy group (-O-Ar) attached to the aniline ring, are a significant subclass of substituted anilines. This diaryl ether linkage is a structural motif found in numerous biologically active natural products and synthetic compounds. The synthesis of the diaryl ether bond in these molecules has traditionally been achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com More contemporary methods include the palladium-catalyzed Buchwald-Hartwig ether synthesis, which often proceeds under milder conditions. organic-chemistry.orgprinceton.edu Similarly, the crucial carbon-nitrogen (C-N) bond of the aniline moiety is frequently constructed via powerful cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and versatile method. wikipedia.orgorgsyn.org This reaction allows for the efficient coupling of aryl halides with amines, tolerating a wide range of functional groups. wikipedia.org

Significance of Fluorine Substitution in Aromatic Systems within Contemporary Chemical Research

The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery. nih.govsioc-journal.cn Despite being only slightly larger than a hydrogen atom, fluorine's extreme electronegativity imparts unique properties to a molecule without causing significant steric disruption. tandfonline.com The strategic placement of fluorine can profoundly influence a compound's pharmacokinetic and physicochemical profile. researchgate.netresearchgate.net

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability. nih.gov

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa (reduce the basicity) of nearby functional groups like amines. tandfonline.comresearchgate.net This can be crucial for optimizing a drug's solubility, membrane permeability, and target engagement. researchgate.net

Lipophilicity and Permeability: Fluorination of an aromatic ring generally increases the molecule's lipophilicity (hydrophobicity). nih.govnih.gov This can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comresearchgate.net

Given these benefits, fluorinated compounds have become prevalent in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases. nih.gov

Rationale for In-depth Investigation of the 2-(3-Fluorophenoxy)-4-methylaniline Scaffold

The specific molecular architecture of this compound presents a compelling case for detailed scientific inquiry. This compound synergistically combines the key structural features discussed above: a substituted aniline, a diaryl ether (phenoxyaniline) linkage, and a strategically placed fluorine atom.

The rationale for its investigation is rooted in the principles of rational drug design and the search for novel core structures for bioactive molecules. The phenoxyaniline (B8288346) framework is a known "privileged scaffold," appearing in various kinase inhibitors and other targeted therapies. The addition of a methyl group at the 4-position and a fluorophenoxy group at the 2-position creates a specific substitution pattern that can be exploited to achieve selective interactions with biological targets.

The fluorine atom on the phenoxy ring is particularly significant. Its placement at the meta position can influence the electronic properties and conformation of the entire diaryl ether system. This strategic fluorination is hypothesized to enhance metabolic stability, modulate the compound's pKa and lipophilicity for better pharmacokinetic properties, and potentially introduce new binding interactions with target proteins. Therefore, this compound is not just a simple aromatic amine but a carefully designed molecular scaffold that holds potential as a key intermediate in the synthesis of next-generation therapeutic agents, particularly in areas like oncology where kinase inhibitors are of great importance. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂FNO | Santa Cruz Biotechnology researchgate.net |

| Molecular Weight | 217.24 g/mol | Santa Cruz Biotechnology researchgate.net |

| CAS Number | 1259030-79-9 | - |

| Predicted XLogP3 | 3.5 | - |

| Predicted Hydrogen Bond Donors | 1 | - |

| Predicted Hydrogen Bond Acceptors | 3 | - |

| Predicted Rotatable Bond Count | 2 | - |

Note: Predicted values are computationally generated and may differ from experimental values.

Potential Synthetic Routes

The synthesis of this compound can be envisioned through established organometallic cross-coupling reactions. Two primary retrosynthetic disconnections are logical: formation of the C-O ether bond or formation of the C-N amine bond.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Example) | Description |

| Ullmann Condensation | 2-Bromo-4-methylaniline | 3-Fluorophenol | CuI / Ligand (e.g., Proline) | A copper-catalyzed C-O bond formation, typically requiring elevated temperatures. wikipedia.orgmdpi.com |

| Buchwald-Hartwig Ether Synthesis | 2-Bromo-4-methylaniline | 3-Fluorophenol | Pd Catalyst / Phosphine Ligand | A palladium-catalyzed alternative to the Ullmann reaction, often proceeding under milder conditions. organic-chemistry.orgprinceton.edu |

| Buchwald-Hartwig Amination | 1-Bromo-3-fluorobenzene | 2-Phenoxy-4-methylaniline | Pd Catalyst / Phosphine Ligand | A palladium-catalyzed C-N bond formation to construct the aniline moiety. wikipedia.org |

Properties

IUPAC Name |

2-(3-fluorophenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-5-6-12(15)13(7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVUVVMTRISSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Exploration of Established Carbon-Oxygen Bond Formation Pathways for Phenoxy Linkage

The formation of the C-O bond to create the diaryl ether core is a critical step in the synthesis of 2-(3-fluorophenoxy)-4-methylaniline. The reaction typically involves coupling 3-fluorophenol with an appropriately substituted 4-methylphenyl derivative, such as 2-chloro-4-methylnitrobenzene or 2-fluoro-4-methylnitrobenzene. The presence of the nitro group ortho to the leaving group is crucial for activating the aromatic ring towards ether formation, particularly in nucleophilic substitution pathways.

Nucleophilic Aromatic Substitution (S_NAr) Approaches for Aryl Ether Formation

Nucleophilic aromatic substitution (S_NAr) is a well-established, two-step mechanism for forming aryl ethers. nih.govlibretexts.org The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a suitable leaving group (e.g., F, Cl, Br) on the aromatic ring. masterorganicchemistry.com This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. libretexts.org

In the synthesis of the precursor for this compound, the reaction involves the attack of the 3-fluorophenoxide nucleophile (generated by treating 3-fluorophenol with a base like potassium carbonate or sodium hydroxide) on an activated aryl halide, such as 2-chloro-4-methylnitrobenzene. The nitro group at the ortho position provides the necessary electronic activation for the substitution to proceed. The rate of reaction is influenced by the nature of the leaving group, with fluoride being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

Table 1: Representative Conditions for S_NAr Aryl Ether Formation

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-Chloro-4-methylnitrobenzene | 3-Fluorophenol | K₂CO₃ | DMF | 100-150 |

| 2-Fluoro-4-methylnitrobenzene | 3-Fluorophenol | K₂CO₃ | DMSO | 80-120 |

Copper-Catalyzed (Ullmann-type) Cross-Coupling Reactions and Their Optimization

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. organic-chemistry.org

Modern advancements in Ullmann-type couplings have led to significantly milder reaction conditions. The use of soluble copper(I) salts, such as CuI or CuBr, in combination with various ligands (e.g., diamines, phenanthrolines, or amino acids) has allowed these reactions to be performed at lower temperatures (70-120 °C) with catalytic amounts of copper. researchgate.net These improved conditions offer better functional group tolerance and higher yields. For the synthesis of 2-(3-fluorophenoxy)-4-methylnitrobenzene, this would involve reacting 2-chloro-4-methylnitrobenzene with 3-fluorophenol in the presence of a copper catalyst, a base, and a suitable ligand.

Table 2: Comparison of Traditional vs. Modern Ullmann-type Conditions

| Condition | Traditional Ullmann | Modern Ullmann-type |

|---|---|---|

| Catalyst | Stoichiometric Cu powder | Catalytic Cu(I) salt (e.g., CuI) |

| Ligand | None | Often required (e.g., phenanthroline) |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, Nitrobenzene | DMSO, Dioxane, Toluene |

| Temperature | >200 °C | 70-120 °C |

Palladium-Catalyzed Coupling Strategies for Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, represent a powerful and versatile method for forming C-O bonds. This methodology typically involves the reaction of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex. The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.

The success of these reactions heavily relies on the choice of the supporting ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered biaryl phosphine ligands, such as XPhos, SPhos, or RuPhos, are commonly employed. The reaction is performed in the presence of a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene or dioxane. This method is known for its broad substrate scope and tolerance of various functional groups, making it a viable, albeit often more expensive, alternative to copper-catalyzed methods for synthesizing the diaryl ether precursor.

Development of Reductive Methodologies for Aniline (B41778) Moiety Introduction

The final step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 2-(3-fluorophenoxy)-4-methylnitrobenzene. This transformation must be selective to avoid cleavage of the aryl ether bond or reduction of the aromatic rings.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes to anilines. researchgate.net The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comrsc.org

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the reactivity of the substrate and the activity of the catalyst. The process is generally high-yielding and produces water as the only byproduct, making it an environmentally favorable method. Care must be taken to ensure the conditions are not harsh enough to cause hydrodehalogenation of the fluorine substituent.

Table 3: Common Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Solvent | H₂ Pressure | Temperature (°C) |

|---|---|---|---|

| 10% Pd/C | Ethanol | 1-4 atm | 25-50 |

| PtO₂ (Adam's catalyst) | Ethyl Acetate | 1-3 atm | 25 |

Hydrazine-Mediated Reductions

Hydrazine-mediated reduction, a form of catalytic transfer hydrogenation, offers a convenient alternative to using high-pressure hydrogen gas. organic-chemistry.org In this method, hydrazine hydrate (N₂H₄·H₂O) serves as the hydrogen source in the presence of a catalyst, such as Pd/C, Raney Nickel, or iron-based catalysts. documentsdelivered.comgoogle.com

This procedure is often performed by refluxing the nitroaromatic compound with hydrazine hydrate and the catalyst in a solvent like ethanol or methanol. organic-chemistry.orggoogle.com The reaction is generally fast, efficient, and proceeds under milder conditions than some high-pressure hydrogenations. It is particularly useful for selective reductions, as it can often reduce a nitro group without affecting other reducible functionalities like halogens or ester groups, depending on the specific conditions and catalyst used. organic-chemistry.org

Table 4: Conditions for Hydrazine-Mediated Nitro Reduction

| Substrate | Catalyst | Hydrazine (equiv.) | Solvent | Conditions |

|---|---|---|---|---|

| Halogenated Nitroarene | Pd/C | 2-5 | Ethanol | Reflux, 2-6 h |

| Nitro-diaryl ether | Raney Nickel | 3-6 | Methanol | Reflux, 1-4 h |

Investigation of Novel and Sustainable Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. For the synthesis of diaryl ethers, a key structural feature of this compound, microwave-promoted Ullmann condensation has proven effective. researchgate.net This technique can be applied to the coupling of an appropriate aryl halide and a phenol.

The application of microwave irradiation can significantly accelerate the copper-catalyzed coupling reaction, which traditionally requires high temperatures and long reaction times. wikipedia.org For instance, the reaction of 2-amino-4-methylphenol with 1-bromo-3-fluorobenzene could potentially be facilitated under microwave conditions, leading to the desired product in a more efficient manner. The key advantages of this technology include highly accelerated reaction rates and improved yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Yield | Often moderate | Generally higher |

| Solvent Use | Often requires high-boiling polar solvents wikipedia.org | Can often be performed in greener solvents or solvent-free |

Visible-light organophotoredox catalysis offers a mild and sustainable alternative to traditional methods for the formation of C-F bonds and other derivatizations. nih.gov This approach utilizes organic dyes as photocatalysts, which are activated by visible light to promote radical-based transformations. researchgate.net For a molecule like this compound, this could be relevant in late-stage functionalization or in the synthesis of fluorinated precursors.

For instance, an organophotocatalytic approach could be envisioned for the direct fluorination of a pre-assembled 2-phenoxy-4-methylaniline scaffold, although this would present challenges in regioselectivity. More plausibly, photocatalytic methods could be employed in the synthesis of the fluorinated phenol precursor. The development of such methods is of great interest as they often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov Research has demonstrated the feasibility of photocatalytic C-F bond formation on various aromatic systems. mdpi.comrsc.org

While transition metals like copper and palladium are highly effective catalysts for cross-coupling reactions, their use can be associated with cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. nih.gov For the synthesis of diaryl ethers, methods that avoid transition metals are particularly attractive. organic-chemistry.org

One such approach involves nucleophilic aromatic substitution (SNAr) reactions. The synthesis of this compound could potentially be achieved through the reaction of a suitably activated 2-halo-4-methylaniline with 3-fluorophenol under strong basic conditions, without the need for a metal catalyst. Another strategy involves the use of solvated electrons to promote the amination of aryl fluorides, offering a novel way to form C-N bonds under ambient conditions. researchgate.net Continuous-flow synthesis is another avenue being explored for transition-metal-free reactions, which can improve safety and yield. nih.govlboro.ac.uk

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly developing field in green chemistry. By grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding), solvent use can be drastically reduced or eliminated. This technique has been successfully applied to various organic transformations, including copper-catalyzed C-O coupling reactions for the formation of diaryl ethers.

A mechanochemical approach to the synthesis of this compound would involve the ball-milling of a solid mixture of a 2-halo-4-methylaniline, 3-fluorophenol, a copper catalyst, and a base. This solvent-free or low-solvent method offers significant environmental benefits and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.

Chemo- and Regioselectivity Considerations in Multi-substituted Systems

The synthesis of a multi-substituted molecule like this compound requires careful control over chemo- and regioselectivity. The presence of multiple reactive sites and functional groups on the aromatic rings presents a significant challenge.

In the context of an Ullmann-type coupling to form the diaryl ether linkage, the primary challenge is to ensure the selective formation of the C-O bond at the desired position. For example, if starting from 2-bromo-4-methylaniline and 3-fluorophenol, the reaction must selectively occur at the bromine-bearing carbon. The amino group in the aniline derivative can also potentially react, leading to N-arylation products. The choice of catalyst, ligand, and reaction conditions is crucial to steer the reaction towards the desired O-arylation. nih.gov

Furthermore, the electronic properties of the substituents play a critical role. The electron-donating methyl and amino groups on the aniline ring and the electron-withdrawing fluorine atom on the phenol ring will influence the reactivity of the respective aromatic systems. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanism and help predict the most favorable reaction pathway, thus aiding in the rational design of selective synthetic routes. researchgate.net A detailed analysis of the activation strain model can reveal that the strain in the substituted haloaniline is a primary contributor to the energy barrier of the reaction. researchgate.net

Scale-Up Considerations for Laboratory-Scale Production

Transitioning a synthetic route from the laboratory bench to a larger, pilot-plant scale is a critical and often challenging phase in chemical manufacturing. kewaunee.inbiosynth.com What works well on a milligram or gram scale may not be directly translatable to kilogram production. Several key factors must be considered for the successful scale-up of the synthesis of this compound.

Key Scale-Up Challenges:

Reaction Kinetics and Thermodynamics: Heat and mass transfer become more complex in larger reactors. Exothermic reactions that are easily controlled in the lab can pose significant safety risks on a larger scale. helgroup.com

Mixing Efficiency: Achieving homogeneous mixing is crucial for consistent product quality and yield. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and impurities. helgroup.com

Reagent and Solvent Choice: The cost, safety, and environmental impact of reagents and solvents become more significant at a larger scale. Solvents that are acceptable for laboratory use may be impractical or too hazardous for pilot-plant production.

Isolation and Purification: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Alternative purification techniques such as crystallization or distillation need to be developed and optimized.

Safety and Environmental Compliance: Handling larger quantities of chemicals necessitates rigorous safety protocols and adherence to environmental regulations. kewaunee.in

A thorough understanding of the reaction's physicochemical parameters, including temperature, pressure, and agitation, is essential for a smooth and safe scale-up process. helgroup.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its characteristic vibrational modes. These methods are instrumental in identifying functional groups and providing insights into the molecule's conformational landscape.

Fourier Transform Infrared (FT-IR) Spectroscopy

Analysis of related aniline (B41778) compounds provides a basis for interpreting the spectrum of the title compound. For instance, in aniline, the N-H stretching vibrations typically appear as two distinct peaks in the range of 3350-3450 cm⁻¹. The presence of a methyl group on the aniline ring, as in 4-methylaniline, and the bulky fluorophenoxy substituent are expected to influence the precise position and intensity of these bands due to electronic and steric effects. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed at slightly lower wavenumbers. The C-O-C ether stretch is typically found in the 1260-1000 cm⁻¹ region. The C-F stretching vibration, a key feature for this molecule, is expected to produce a strong absorption band in the region of 1350-1150 cm⁻¹.

A hypothetical data table for the prominent FT-IR peaks of 2-(3-Fluorophenoxy)-4-methylaniline is presented below, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 | Medium | Asymmetric N-H Stretch |

| ~3370 | Medium | Symmetric N-H Stretch |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2920 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1620 | Strong | Aromatic C=C Stretch |

| ~1590 | Strong | Aromatic C=C Stretch / N-H Bend |

| ~1240 | Strong | Asymmetric C-O-C Stretch |

| ~1180 | Strong | C-F Stretch |

| ~820 | Strong | para-Substituted Benzene (B151609) C-H Bend |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the C-C backbone.

The symmetric stretching of the aromatic rings, often weak in the FT-IR spectrum, typically gives rise to strong bands in the Raman spectrum, usually in the 1600-1500 cm⁻¹ region. The "breathing" modes of the phenyl rings are also characteristic and would be expected to appear as sharp bands at lower frequencies. The C-F bond, while having a strong IR absorption, can also exhibit a characteristic Raman signal. By comparing the FT-IR and Raman spectra, a more complete assignment of the vibrational modes can be achieved, aiding in a thorough conformational analysis. For instance, studies on similar molecules like 2-chloro-4-methylaniline (B104755) have utilized both techniques to perform a complete vibrational assignment.

A projected Raman data table for this compound is shown below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic Ring Stretch |

| ~1320 | Medium | C-N Stretch |

| ~1010 | Strong | Aromatic Ring Breathing Mode |

| ~750 | Medium | C-F Bending Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the amine protons, the aromatic protons on both phenyl rings, and the methyl protons.

The two amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methyl (CH₃) protons attached to the aniline ring would appear as a sharp singlet, typically in the range of 2.2-2.5 ppm. The aromatic region of the spectrum would be more complex, with signals for the seven aromatic protons. The protons on the 4-methylaniline ring and the 3-fluorophenoxy ring would exhibit distinct splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and, in the case of the fluorophenoxy ring, with the fluorine atom. The coupling constants (J-values) would provide valuable information about the relative positions of the substituents on the aromatic rings.

Below is a predicted ¹H NMR data table for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.30 | s | 3H | -CH₃ |

| ~4.50 | br s | 2H | -NH₂ |

| ~6.60-7.40 | m | 7H | Ar-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, with its 13 carbon atoms, the spectrum is expected to show a corresponding number of signals, unless there is accidental chemical shift equivalence.

The carbon of the methyl group would appear at a high field (low ppm value), typically around 20 ppm. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms will be deshielded and appear at a lower field (higher ppm value). Specifically, the carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet in the proton-coupled spectrum, which is a clear diagnostic feature. The signals for the two aromatic rings can be distinguished based on their substitution patterns and the electronic effects of the substituents.

A representative ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~20.5 | -CH₃ |

| ~110-165 | Aromatic Carbons |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. google.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. chemicalbook.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. google.com

For this compound, the ¹⁹F NMR spectrum would show a single signal, likely a multiplet, due to coupling with the neighboring aromatic protons. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene ring that is part of a phenoxy ether linkage. The precise chemical shift and coupling pattern would provide definitive confirmation of the fluorine's position on the aromatic ring. The typical chemical shift range for organofluorine compounds is broad, which minimizes the likelihood of signal overlap. chemicalbook.com

A predicted ¹⁹F NMR data point is as follows:

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Multiplet |

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its properties and reactivity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Geometry, and Reactivity

Quantum chemical calculations are a cornerstone for predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium to large-sized organic molecules. By using functionals like B3LYP, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, it is possible to obtain a reliable description of molecular systems.

Geometry Optimization and Conformational Analysis

While specific, experimentally verified structural data for 2-(3-Fluorophenoxy)-4-methylaniline is not prominently available in the literature, DFT calculations can predict these parameters. Based on studies of analogous compounds like p-toluidine (B81030) and diphenyl ether, the optimized geometry would reveal the precise spatial arrangement. researchgate.nettci-thaijo.org The dihedral angles between the plane of the p-toluidine ring and the 3-fluorophenoxy ring are critical as they influence the extent of electronic conjugation between the two systems. In related diaryl ether compounds, these angles are typically non-planar due to steric hindrance. researchgate.net

Illustrative Optimized Geometric Parameters from Analogous Compounds (DFT/B3LYP) Note: This table presents data from structurally similar molecules to illustrate expected values for the different moieties within this compound.

| Parameter | Bond/Angle | p-Toluidine Value tci-thaijo.org | Diphenyl Ether Value researchgate.net |

|---|---|---|---|

| Bond Length (Å) | C-N | 1.401 | - |

| C-C (aromatic) | 1.392 - 1.399 | - | |

| C-H (methyl) | 1.092 | - | |

| C-O | - | 1.399 | |

| Bond Angle (º) | C-N-H | 113.1 | - |

| C-C-C (aromatic) | 118.9 - 121.0 | - | |

| C-O-C | - | 119.5 |

| Dihedral Angle (º) | C-C-O-C | - | ~45-55 |

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. doi.org

For this compound, key vibrational modes would include:

N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic rings and the methyl group, usually found between 2900-3100 cm⁻¹.

C-O-C stretching of the ether linkage, which gives rise to strong absorptions.

C-F stretching , a characteristic vibration for fluorinated aromatics.

Aromatic C=C stretching within the phenyl rings.

Comparing these theoretical predictions with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the observed vibrational bands. bitp.kiev.uaresearchgate.net

Illustrative Vibrational Frequencies for p-Toluidine (p-methylaniline) Note: This table shows representative experimental and calculated vibrational modes for the p-toluidine moiety to illustrate the expected spectral regions.

| Assignment (Vibrational Mode) | Experimental Frequency (cm⁻¹) bitp.kiev.ua | Calculated Frequency (cm⁻¹) bitp.kiev.ua |

|---|---|---|

| N-H asymmetric stretching | 3468 | 3474 |

| N-H symmetric stretching | 3381 | 3389 |

| C-H stretching (aromatic) | 3033 | 3045 |

| C-H stretching (methyl) | 2919 | 2928 |

| C=C stretching (aromatic) | 1621 | 1629 |

| NH₂ scissoring | 1621 | 1629 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ualberta.canih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. kau.edu.sa A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive. asianpubs.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluidine ring, especially on the nitrogen atom of the amine group, which is a strong electron-donating group. The LUMO is likely to be distributed across both aromatic systems. The energy gap would quantify the molecule's susceptibility to electronic transitions and charge transfer interactions. nih.gov

Illustrative FMO Energies from Analogous Compounds (DFT/B3LYP) Note: This table presents calculated FMO data from related molecules to provide context for the expected electronic properties.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-salicylidene-4-methylaniline | -5.8787 | -1.8024 | 4.0763 | asianpubs.org |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate electrostatic potential values. This map is highly useful for identifying regions that are prone to electrophilic and nucleophilic attack. xml-journal.netresearchgate.net

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (attractive to protons and other electrophiles).

Blue regions indicate positive electrostatic potential, electron-poor, and are characteristic of electrophilic sites (attractive to nucleophiles).

For this compound, the MEP surface would predictably show the most negative potential (red) concentrated around the highly electronegative fluorine and nitrogen atoms. researchgate.net These sites would be the most likely targets for electrophilic attack. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit the most positive potential (blue), making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hybridization and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. researchgate.netresearchgate.net This method provides detailed information on atomic charges, hybridization, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. acs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Key NBO insights for this compound would include:

Natural Atomic Charges: Quantifying the electron distribution and identifying the most positive and negative atomic centers. The nitrogen and fluorine atoms are expected to carry significant negative charges.

Hybridization: Determining the sp-hybridization of each atom in its bonding environment.

Intramolecular Charge Transfer: Identifying significant delocalization interactions. A primary interaction is expected to be the donation of electron density from the lone pair of the nitrogen atom (LP(N)) into the antibonding π* orbitals of the adjacent phenyl ring. This n → π* interaction is a key factor in the electronic properties of aniline (B41778) derivatives.

Illustrative NBO Analysis for a Related Schiff Base (Salicylaldehyde p-chlorophenylthiosemicarbazone) Note: This table demonstrates the type of donor-acceptor interaction data obtained from NBO analysis. A similar analysis for the target molecule would reveal its specific intramolecular charge transfer pathways.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) researchgate.net | Interaction Type |

|---|---|---|---|

| LP(1) N13 | π* (C7-C12) | 23.31 | n → π* |

| π (C2-C3) | π* (C4-C5) | 19.82 | π → π* |

Calculation of Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of a molecule are crucial for determining its stability and reactivity. These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated using statistical mechanics based on the results of quantum chemical calculations, typically frequency analysis performed using DFT. nih.gov These calculations provide insights into the molecule's vibrational, rotational, and translational energy states.

The standard thermodynamic functions are derived from these partition functions. For instance, DFT calculations at a level like B3LYP/6-31G(d) can be used to compute the vibrational frequencies, which are then used to determine the thermodynamic parameters at a given temperature and pressure. nih.govresearchgate.net The total energy of a molecule decreases as the polarity of its solvent environment increases. nih.gov

Table 1: Representative Calculated Thermodynamic Properties This table illustrates the type of data obtained from computational thermodynamic analysis. The values are representative and would be derived from specific DFT frequency calculations.

| Thermodynamic Property | Symbol | Representative Value | Unit |

| Enthalpy | H | Value | kJ/mol |

| Entropy | S | Value | J/(mol·K) |

| Gibbs Free Energy | G | Value | kJ/mol |

Note: Actual values are dependent on the chosen level of theory, basis set, and environmental conditions (temperature, pressure).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. rsc.orguci.edu It extends the principles of ground-state DFT to study how the electron density of a molecule responds to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu This makes TD-DFT a powerful tool for predicting and interpreting electronic absorption and emission spectra. rsc.org While TD-DFT is computationally efficient compared to other high-level ab initio methods, its accuracy can be limited, especially for states with significant charge-transfer character. chemrxiv.org

A primary application of TD-DFT is the prediction of a molecule's UV-visible absorption spectrum. ijcce.ac.ir The calculation yields vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which relate to the intensity of the absorption peaks. uci.edunih.gov By simulating these transitions, researchers can generate a theoretical spectrum that can be compared with experimental data. rsc.org The choice of the exchange-correlation functional is critical; hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP are commonly employed to achieve reasonable accuracy for many organic molecules. chemrxiv.orgijcce.ac.ir

Table 2: Sample Predicted Electronic Transitions for this compound This table shows a hypothetical output from a TD-DFT calculation, detailing the predicted absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) for the lowest energy transitions.

| Transition | Excitation Energy (E) | Wavelength (λ) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Value eV | Value nm | Value | HOMO → LUMO |

| S₀ → S₂ | Value eV | Value nm | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value eV | Value nm | Value | HOMO → LUMO+1 |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. Values are representative.

Beyond predicting spectra, TD-DFT allows for a detailed analysis of the nature of each electronic excitation. molpro.net By examining the molecular orbitals involved in a transition, one can characterize the excitation. For example, an excitation may be localized on a specific part of the molecule (a π→π* transition within an aromatic ring) or involve the transfer of electron density from one part of the molecule to another (a charge-transfer, or CT, transition). chemrxiv.org Visualizing the "hole" (the region from which an electron is excited) and the "particle" or "electron" (the region to which it is excited) provides a clear picture of the charge redistribution upon excitation. rsc.orgresearchgate.net This analysis is vital for understanding a molecule's photophysical properties.

Exploration of Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT and TD-DFT are workhorse methods, a broader spectrum of computational tools exists, each with its own balance of accuracy and computational cost. libretexts.org

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. libretexts.orgnih.gov Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nih.gov Ab initio methods can achieve very high accuracy, especially with extensive basis sets, but their computational cost increases rapidly with the size of the molecule, making them impractical for larger systems. libretexts.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by replacing some of the computationally intensive integrals with parameters derived from experimental or high-level ab initio data. wikipedia.org Methods like AM1, PM3, and ZINDO are significantly faster than DFT or ab initio methods, allowing them to be applied to very large molecular systems. wikipedia.orgscribd.com However, their accuracy is inherently limited by their parameterization, and they may perform poorly for molecules that are structurally different from those in the training database. wikipedia.org

For a molecule like this compound, DFT offers a practical compromise, providing good accuracy for many properties at a manageable computational cost. A comparative analysis would typically use DFT as a baseline, with select ab initio calculations (e.g., MP2) to benchmark structural or energetic data and semi-empirical methods to explore conformational landscapes or large-scale dynamics. researchgate.netnih.gov

Solvent Effects on Molecular Properties and Energetics

Chemical reactions and physical processes often occur in solution, where the solvent can significantly influence the behavior of the solute molecule. Computational models can account for these interactions, which range from bulk electrostatic effects to specific hydrogen bonds. wikipedia.orgchemrxiv.org

Application of Polarizable Continuum Models (e.g., Onsager, IEF-PCM)

Polarizable Continuum Models (PCMs) are a popular and efficient way to simulate the effects of a solvent in quantum chemical calculations. wikipedia.orgdiracprogram.org Instead of modeling individual solvent molecules, which is computationally prohibitive, the PCM method treats the solvent as a continuous, polarizable dielectric medium. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated self-consistently. q-chem.com

The Onsager model , an early approach, used a simple spherical cavity, which is a poor approximation for most molecules. q-chem.com Modern methods, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) , use a more realistic molecular-shaped cavity constructed from a series of interlocking atomic spheres. wikipedia.orgq-chem.com The IEF-PCM method is widely implemented in quantum chemistry software and can be used with both ground-state (DFT) and excited-state (TD-DFT) calculations to predict how a solvent will affect properties like molecular stability, reaction energies, and electronic absorption spectra. nih.govwikipedia.org

Advanced Chemical Reactivity Descriptors

Chemical reactivity descriptors are fundamental in computational chemistry for predicting how a molecule will interact with other chemical species. These descriptors are derived from quantum mechanical calculations, typically using Density Functional Theory (DFT).

Fukui function analysis is a powerful tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.orgresearchgate.net This analysis is derived from the changes in electron density as a small amount of electronic charge is added to or removed from the molecule. scm.com The condensed Fukui functions (f_k^+, f_k^-, f_k^0) pinpoint specific atoms that are most likely to donate or accept electrons.

For this compound, this analysis would involve calculating the electron density of the neutral molecule, its cation, and its anion. The differences in atomic charges between these states would reveal the local reactivity. Typically, nitrogen and specific carbon atoms in the aniline ring are potential sites for electrophilic attack, while the electronegative fluorine and oxygen atoms, along with regions of high electron density on the aromatic rings, could be susceptible to nucleophilic attack. Without specific studies, a precise quantitative ranking of these sites is not possible.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| F | Data not available | Data not available | Data not available |

| O | Data not available | Data not available | Data not available |

| N | Data not available | Data not available | Data not available |

| C1 | Data not available | Data not available | Data not available |

| ... | Data not available | Data not available | Data not available |

Intermolecular Interaction and Crystal Packing Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

For this compound, a Hirshfeld analysis would detail the nature and extent of interactions such as H···H, C···H, O···H, and F···H contacts. The presence of the fluorine atom and the amine group suggests the potential for hydrogen bonding and other specific halogen interactions, which would be clearly identifiable on the Hirshfeld surface and in the fingerprint plots. nih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| F···H / H···F | Data not available |

| C···C | Data not available |

| Other | Data not available |

This area of study investigates the similarities in the crystal packing of structurally related molecules. Supramolecular isostructurality refers to different molecules forming identical or very similar crystal structures, often due to the presence of similar functional groups that direct the packing in a predictable manner. Conditional isomorphism describes the phenomenon where structural similarity is observed only under specific conditions. Research in this area for this compound would involve comparing its crystal structure (if determined) with a database of related aniline and phenoxy derivatives to identify common packing motifs and understand the influence of the fluoro and methyl substituents on the supramolecular assembly.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the potential energy surface.

An MD simulation of this compound would reveal its preferred conformations in the gas phase or in different solvents. Key dihedral angles, such as those around the ether linkage and the C-N bond, would be monitored to understand the molecule's flexibility. Solvation studies would analyze the arrangement of solvent molecules around the solute and calculate properties like the radial distribution functions to understand the solvation shell structure. This information is critical for predicting the molecule's behavior in solution.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Theoretical calculations can predict the NLO response of a molecule, guiding the synthesis of new materials with enhanced properties. frontiersin.org The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively.

The NLO properties of this compound would be evaluated using quantum chemical methods. The presence of donor (amine) and potential acceptor groups within a π-conjugated system suggests that it might exhibit NLO properties. Calculations would typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The results would indicate whether this compound has potential as a second- or third-order NLO material.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β_tot) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Reactivity and Mechanistic Elucidation

Oxidation Pathways and Product Characterization

While specific studies on the oxidation of 2-(3-fluorophenoxy)-4-methylaniline are not extensively documented, the reactivity of the aniline (B41778) core suggests probable oxidation pathways. Anilines are known to undergo oxidation to form a variety of products, including colored species like quinone-imines, which can subsequently polymerize. The presence of the electron-donating methyl group on the aniline ring would likely facilitate oxidation.

In a laboratory setting, the oxidation of similar anilines is often carried out using mild oxidizing agents to control the reaction and characterize the products. For instance, rat liver microsomal metabolism of a related compound, 2-fluoro-4-methylaniline, has been studied, indicating that oxidative transformations are a key aspect of its biochemical fate. sigmaaldrich.com The characterization of such oxidation products would typically involve spectroscopic techniques like HPLC, mass spectrometry, and NMR to elucidate their structures.

Reduction Chemistry and Transformation to Amine Derivatives

The reduction of the aromatic rings or the ether linkage in this compound would require harsh conditions, such as high-pressure hydrogenation or Birch reduction, and is not commonly reported. More relevant is the transformation of the primary amine group into other amine derivatives.

While it is already an amine, it can be transformed into secondary or tertiary amines. msu.edu This is typically achieved through reactions with alkyl halides. The primary amine acts as a nucleophile, displacing the halide to form a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Another method for preparing amine derivatives involves the reduction of amides formed from the parent amine. msu.edu For example, the primary amine can first be acylated to form an amide, which is then reduced using a reducing agent like lithium aluminum hydride to yield a secondary amine.

Electrophilic Aromatic Substitution Reactions on Both Phenoxy and Aniline Rings

Electrophilic aromatic substitution (EAS) is a pivotal reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is directed by the substituents on both aromatic rings.

Aniline Ring: The aniline ring is highly activated due to the strong electron-donating effects of the amino (-NH2) and methyl (-CH3) groups. Both are ortho, para-directors. The amino group is the more powerful activator. Therefore, electrophiles will preferentially attack the positions ortho and para to the amino group. Given that the para position is blocked by the methyl group, substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5). However, the bulky phenoxy group at position 2 may sterically hinder the attack at position 3. Thus, position 5 is a likely site for substitution. Under strongly acidic conditions, the amino group can be protonated to form an ammonium ion (-NH3+), which is a deactivating, meta-directing group. libretexts.org To avoid this, reactions are often carried out on the corresponding acetanilide, where the acetyl group moderates the reactivity and its bulkiness favors para substitution. libretexts.org

Phenoxy Ring: The phenoxy ring is influenced by the activating ether oxygen (-O-) and the deactivating but ortho, para-directing fluorine atom (-F). The ether linkage directs electrophiles to the ortho and para positions relative to it (positions 2', 4', and 6'). The fluorine at position 3' will direct incoming electrophiles to its ortho and para positions (positions 2', 4', and 6'). The combined effect is strong direction to the 2', 4', and 6' positions. Steric hindrance from the other ring may influence the regioselectivity of the substitution.

Common EAS reactions include:

Halogenation: Reaction with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid can introduce halogen atoms onto the activated aniline ring. For example, 3-bromo-4-methylaniline (B27599) is a known compound used in synthesis. sigmaaldrich.com

Nitration: Introduction of a nitro group (-NO2) can be achieved with a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to prevent oxidation of the highly reactive aniline ring. libretexts.org

| Ring | Activating/Deactivating Groups | Directing Effect | Most Probable Substitution Positions |

|---|---|---|---|

| Aniline Ring | -NH2 (Strongly Activating), -CH3 (Activating) | Ortho, Para | Position 5 (ortho to -NH2, meta to -CH3) |

| Phenoxy Ring | -O- (Activating), -F (Deactivating) | Ortho, Para | Positions 2', 4', 6' |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org This nucleophilicity is central to many of its characteristic reactions.

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides in violent, exothermic reactions to form N-substituted amides. libretexts.org For example, reaction with ethanoyl chloride would yield N-(2-(3-fluorophenoxy)-4-methylphenyl)acetamide. This reaction is often used to protect the amine group during other transformations. libretexts.org

Alkylation: As mentioned in section 5.2, the amine can be alkylated by reaction with alkyl halides. The primary amine can be converted to a secondary amine, then a tertiary amine, and finally to a quaternary ammonium salt upon successive alkylations. libretexts.org The rate and extent of alkylation depend on the structure of the alkyl halide and the reaction conditions. The nucleophilicity of amines generally increases with alkylation (primary < secondary), but steric hindrance can become a significant factor, especially for tertiary amines. masterorganicchemistry.com

The nucleophilicity of an amine is influenced by electronic and steric factors. While the aniline derivative is a reasonably good nucleophile, its reactivity can be modulated by the electronic properties of substituents on the ring. researchgate.net

Radical Chemistry and Photoinduced Transformations

The study of radical chemistry often involves the generation of radical species through various initiation methods, including photoinduction. While specific research on the radical and photochemical reactions of this compound is limited, general principles from related aromatic amines and ethers can be inferred.

Aniline and its derivatives can form radical cations under oxidative conditions or upon photoionization. These radical cations can undergo a variety of subsequent reactions. Photoinduced transformations of aromatic compounds can lead to rearrangements or bond cleavage. For instance, photo-Fries rearrangements are known for aryl esters and amides, and similar photo-cleavage or rearrangement pathways could be envisioned for diaryl ethers under UV irradiation, potentially involving cleavage of the C-O ether bond.

Recent advances in photoredox catalysis have utilized electron donor-acceptor (EDA) complexes to generate nitrogen-centered radicals from amine derivatives, which can then participate in various synthetic transformations. frontiersin.org It is plausible that this compound could engage in similar photoinduced electron transfer processes. Studies on the photoinduced transformations of other nitrogen-containing heterocyclic compounds, such as aziridine (B145994) derivatives, show complex reaction pathways involving colored intermediates. researchgate.net

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations provide a deeper understanding of reaction pathways, allowing for optimization and control. For the key reactions of this compound, mechanisms are generally inferred from well-established precedents in organic chemistry.

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism.

Electrophilic Aromatic Substitution: The key intermediate in EAS is the resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. wikipedia.org This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. libretexts.org For the aniline ring, the positive charge in the arenium ion can be delocalized onto the nitrogen atom of the amino group, which provides significant stabilization and accounts for the high reactivity of the ring. Spectroscopic observation of such intermediates is challenging due to their high reactivity but has been achieved in some cases under superacid conditions.

Nucleophilic Acylation: The mechanism of acylation involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses by expelling the leaving group (e.g., chloride) to form the final amide product.

While direct experimental characterization of intermediates for every reaction of this compound may not be available, these established mechanisms provide a robust framework for understanding its chemical behavior.

Kinetic Studies and Activation Energy Determination

Detailed kinetic studies and the determination of activation energy are fundamental to understanding the reaction mechanisms and predicting the behavior of a chemical compound under various conditions. Such studies for this compound would typically involve monitoring the rate of a specific reaction, for instance, N-alkylation, N-acylation, or electrophilic aromatic substitution, at different temperatures.

A hypothetical experimental setup for determining the activation energy for a reaction of this compound would involve:

Reaction Monitoring: Tracking the concentration of the reactant or product over time using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Temperature Variation: Conducting the reaction at a range of controlled temperatures.

Arrhenius Plot: Plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant, allowing for the calculation of the activation energy.

Theoretical and computational studies, such as those performed on similar molecules like 4-methyl aniline, can also provide estimates of reaction barriers and rate coefficients. nih.gov For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have determined the total rate coefficient and provided insights into the reaction mechanism. nih.gov A similar computational approach for this compound could offer valuable predictions of its reactivity.

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the phenoxy ring of this compound is expected to significantly influence its reactivity and the selectivity of its reactions compared to its non-fluorinated analog. The effects of fluorine substitution are complex, stemming from its high electronegativity and its ability to participate in hydrogen bonding.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring to which it is attached. In the case of the 3-fluoro (meta) position on the phenoxy group, this inductive withdrawal will decrease the electron-donating ability of the phenoxy oxygen towards the aniline ring system. This, in turn, can influence the nucleophilicity of the amino group. Generally, electron-withdrawing groups on the aniline ring decrease the basicity and nucleophilicity of the amino group. chemistrysteps.com

While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs, this effect is generally weaker than its inductive effect, especially when it is not in a para position to the point of reaction. Studies on fluorinated aziridines have shown that fluorine substitution can dramatically increase reactivity towards nucleophiles, a phenomenon attributed to the stabilization of the transition state. iaea.org

The influence of substituents on the reactivity of aromatic compounds can often be quantified using Hammett plots, which relate reaction rates and equilibrium constants to the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

The table below presents the Hammett constants for various substituents, which can be used to predict their electronic influence on a reaction center.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -F | +0.34 | +0.06 | Inductively withdrawing, weakly resonance donating |

| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly resonance donating |

| -Br | +0.39 | +0.23 | Inductively withdrawing, weakly resonance donating |

| -CH₃ | -0.07 | -0.17 | Inductively and resonance donating |

| -NO₂ | +0.71 | +0.78 | Strongly inductively and resonance withdrawing |

| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing, strongly resonance donating |

Data sourced from various compilations of Hammett constants.

In terms of selectivity, the fluorine substituent could also play a role in directing electrophilic aromatic substitution on the phenoxy ring, although the aniline part of the molecule is generally much more activated towards such reactions. The presence of fluorine can also influence intermolecular interactions, such as hydrogen bonding, which may affect reaction selectivity in certain contexts. researchgate.net

Synthesis and Characterization of Novel Derivatives and Analogues

Systematic Structural Modifications of the 4-Methylaniline Moiety

The 4-methylaniline portion of the molecule offers several sites for structural modification to probe structure-activity relationships. Alterations can be made to both the methyl group and the aromatic ring itself.

Modification of the Methyl Group: The para-methyl group can be replaced with other alkyl groups of varying size and lipophilicity, such as ethyl or isopropyl groups, to investigate steric effects. Furthermore, the methyl group can be functionalized, for instance, through oxidation to a hydroxymethyl or carboxylic acid group, introducing polarity and potential new interaction sites.

These modifications can influence the molecule's conformation, electronic properties, and metabolic stability. The table below outlines potential modifications to the 4-methylaniline moiety.

| Modification Site | Type of Modification | Potential New Substituent(s) | Expected Influence |

| C4-Methyl Group | Alkyl Substitution | -CH₂CH₃, -CH(CH₃)₂ | Alter lipophilicity and steric bulk |

| C4-Methyl Group | Oxidation | -CH₂OH, -COOH | Increase polarity, introduce H-bonding capability |

| Aniline (B41778) Ring | Additional Substitution | -Cl, -OCH₃, -NO₂ at C5 or C6 | Modify electronic properties (pKa of amine) |

| Aniline Ring | Ortho-Substitution | Isopropyl or Benzyl groups at C2/C6 | Induce steric hindrance, alter conformation |

Variations in Fluorine Position and Substitution Patterns on the Phenoxy Ring

The fluorine atom on the phenoxy ring is a key feature, and its position significantly impacts the electronic properties of the ether linkage and the ring itself. Moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position) would create isomers with distinct dipole moments and electrostatic potential surfaces.

The high electronegativity of fluorine allows it to serve as a hydrogen bond acceptor and to modulate the pKa of nearby functional groups. The synthesis of these isomers would typically involve the coupling of 4-methyl-2-nitrophenol with the corresponding fluorinated benzene (B151609) derivative, followed by reduction of the nitro group.

Furthermore, poly-fluorination or the introduction of other substituents alongside the fluorine atom can be explored. For example, adding an electron-donating group like methoxy or an electron-withdrawing group like trifluoromethyl could further tune the electronic character of the phenoxy ring. Research on other fluorinated compounds, such as cannabinoids, has shown that the substitution of a fluorine atom can have a significant effect on biological activity and receptor binding affinity, highlighting the importance of its strategic placement. nih.gov

| Original Compound | Isomer/Analogue | Modification | Rationale |

| 2-(3 -Fluorophenoxy)-4-methylaniline | 2-(2 -Fluorophenoxy)-4-methylaniline | Change F position to ortho | Alter intramolecular interactions and conformation |

| 2-(3 -Fluorophenoxy)-4-methylaniline | 2-(4 -Fluorophenoxy)-4-methylaniline | Change F position to para | Modify dipole moment and electronic effects |

| 2-(3-Fluorophenoxy)-4-methylaniline | 2-(3,5 -Difluorophenoxy)-4-methylaniline | Add a second F atom | Enhance electron-withdrawing nature of the ring |

| This compound | 2-(3-Fluoro-4-methoxy phenoxy)-4-methylaniline | Add an OCH₃ group | Introduce an electron-donating group to modulate electronics |

Derivatization via the Amine Functionality (e.g., Amide, Thiourea, Schiff Base Formation)

The primary amine of this compound is a highly versatile functional group for derivatization. Common reactions include the formation of amides, thioureas, and Schiff bases, which can introduce a wide array of new functionalities and significantly alter the molecule's properties.

Amide Formation: The amine can be readily acylated by reacting with various acyl chlorides or carboxylic acids (using a coupling agent) to form amide derivatives. This transformation converts the basic amine into a neutral amide linkage and allows for the introduction of diverse R-groups. Studies on related anilines have demonstrated the synthesis of extensive libraries of benzamide derivatives. nih.govnih.govresearchgate.net

Thiourea Formation: Reaction of the primary amine with isothiocyanates yields N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and allows for the incorporation of aromatic, aliphatic, or heterocyclic moieties depending on the isothiocyanate used. The thiourea group is an excellent hydrogen bond donor and acceptor and has been a key functional group in various biologically active molecules. nih.govmdpi.com

Schiff Base Formation: Condensation of the amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. jetir.orgnih.gov This reaction is often reversible and can be performed under mild conditions. The resulting C=N double bond can be further reduced to a secondary amine, providing another route for diversification. The synthesis of Schiff bases from various anilines and carbonyl compounds is a well-established method for generating new derivatives. jetir.orgnih.govasianpubs.orgajol.info

The following table summarizes the synthesis of these derivatives based on established methods for anilines.

| Derivative Type | Reagent | General Reaction Conditions | Resulting Functional Group |

| Amide | R-COCl or R-COOH + Coupling Agent | Basic media, often at 0°C to room temp. | -NH-C(=O)-R |

| Thiourea | R-N=C=S (Isothiocyanate) | Dichloromethane or tert-butanol solution | -NH-C(=S)-NH-R |

| Schiff Base | R-CHO (Aldehyde) | Reflux in ethanol, often with acid catalyst | -N=CH-R |

Synthesis of Poly-substituted Heterocyclic Systems Incorporating the Phenoxyaniline (B8288346) Scaffold

The this compound structure can be used as a key building block for the synthesis of more complex, poly-substituted heterocyclic systems. The ortho-relationship of the amine and phenoxy groups, along with the amine's nucleophilicity, facilitates various cyclization reactions.

Quinoline Synthesis: N-(2-alkynyl)anilines, which could be prepared from the parent aniline, can undergo electrophilic cyclization to form substituted quinolines. nih.govnih.gov This strategy allows for the incorporation of the phenoxyaniline scaffold into a quinoline ring system, a common motif in pharmaceuticals.

Benzoxazinone Synthesis: Anthranilic acids (2-aminobenzoic acids) are common precursors for benzoxazinone derivatives. nih.gov Oxidation of the methyl group of the title compound to a carboxylic acid would yield a substituted anthranilic acid, which could then be cyclized to form a phenoxy-substituted benzoxazinone.

Quinoxaline and Phenazine Synthesis: One-pot, three-component reactions have been developed for synthesizing quinoxaline and phenazine ring systems from o-alkynylheteroaryl carbonyl derivatives. d-nb.infobeilstein-journals.org By analogy, a suitably functionalized this compound could serve as a precursor to build these more complex nitrogen-containing heterocycles. These methods often involve the annulation of a benzene ring onto a pre-existing heterocyclic ring. beilstein-journals.org

Investigation of Structure-Reactivity Relationships across Derivatives

The synthesis of the diverse derivatives described above is fundamental to investigating structure-activity relationships (SAR). SAR studies correlate the specific structural features of a molecule with its resulting chemical reactivity or biological activity. youtube.commans.edu.eg

For instance, in a series of amide and thiourea derivatives synthesized from substituted anilines, the nature and position of substituents were found to significantly influence their potency as carbonic anhydrase inhibitors. nih.govresearchgate.net Electron-donating groups (e.g., -OCH₃) and halogens on the appended rings were shown to enhance inhibitory activity. nih.gov

Similarly, studies on other phenoxy-aniline derivatives have shown that substituents on the aniline ring impact biological effects like antioxidant and antibacterial activity. acs.org For example, a para-phenoxy group on an aniline derivative retained some antioxidant activity, whereas a strongly deactivating group like a nitro group eliminated it. acs.org

Potential Areas for Advanced Chemical Research

Exploration in Materials Science

The quest for novel materials with superior performance characteristics is a driving force in modern chemistry. The inherent properties of 2-(3-Fluorophenoxy)-4-methylaniline make it a valuable precursor and building block in the development of next-generation materials.

Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). The incorporation of fluorine into the polymer backbone can significantly enhance material properties. Fluorinated PANI derivatives often exhibit improved solubility in common organic solvents and greater thermal stability compared to the parent polymer. researchgate.net The presence of the C-F bond, one of the strongest single bonds in organic chemistry, contributes to this enhanced stability. researchgate.net